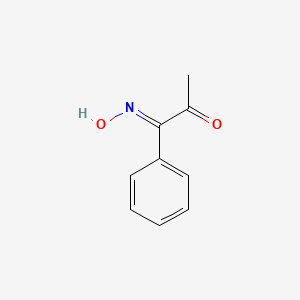

(1E)-1-hydroxyimino-1-phenylpropan-2-one

Description

(1E)-1-Hydroxyimino-1-phenylpropan-2-one is an oxime derivative featuring a phenyl group and a ketone moiety. The (1E) configuration denotes the trans geometry of the C=N bond in the hydroxyimino group. Structurally, it consists of a propan-2-one backbone substituted with a phenyl group at position 1 and a hydroxyimino group at position 1, leading to a molecular formula of C₉H₉NO₂ (molecular weight ≈ 163.18 g/mol).

Properties

CAS No. |

25355-34-4 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(1E)-1-hydroxyimino-1-phenylpropan-2-one |

InChI |

InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-9- |

InChI Key |

YQHWURFNAULYNW-KTKRTIGZSA-N |

SMILES |

CC(=O)C(=NO)C1=CC=CC=C1 |

Isomeric SMILES |

CC(=O)/C(=N/O)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C(=NO)C1=CC=CC=C1 |

Other CAS No. |

25355-34-4 |

solubility |

0.00 M |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods:

The primary method for synthesizing (1E)-1-hydroxyimino-1-phenylpropan-2-one involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The process typically occurs in an alcoholic medium at elevated temperatures, leading to the formation of the oxime derivative.

Chemical Reactions:

This compound is versatile in chemical reactions, including:

- Oxidation: Can be oxidized to form nitroso compounds.

- Reduction: Can be reduced to amines or other derivatives.

- Substitution Reactions: Participates in nucleophilic substitution reactions.

Chemistry

In synthetic chemistry, this compound serves as a reactant for various complex formations. Notably, it is used in the synthesis of cyclometalated iridium complexes which are crucial for photophysical and electrochemical studies.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Antibacterial Properties: Research indicates that derivatives of this compound exhibit significant antibacterial activity. For example, a series of Schiff bases derived from this compound showed promising results against various bacterial strains .

Case Study:

In a study examining the antibacterial activities of substituted phenols derived from this compound, it was found that certain derivatives had enhanced efficacy against resistant bacterial strains .

The biological activity of this compound is attributed to its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to interact with various biological targets, making it a candidate for further pharmacological studies .

Industrial Applications

The compound is also utilized in industrial chemistry:

- Beckmann Rearrangement: It plays a role in the Beckmann rearrangement of α-oximinoketones, which is significant for producing various industrial chemicals.

Comparison with Similar Compounds

(2E,3E)-3-(N-Hydroxyimino)-2-[2-(4-Methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one

This compound (CAS: 339279-53-7) shares the phenylpropanone core with the target molecule but incorporates additional functional groups: a hydrazin-ylidene moiety and a 4-methoxyphenyl substituent. The presence of a methoxy group may enhance lipophilicity, while the hydrazine group could confer chelation properties or alter reactivity in nucleophilic additions .

(2E)-3-(2,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one

This compound (CAS: 92496-59-8) replaces the hydroxyimino group with a dihydroxyphenyl substituent and features an α,β-unsaturated ketone (enone) system. The enone structure (C=O conjugated to C=C) may confer UV absorption properties or redox activity, distinguishing it from the oxime-based target compound.

Pharmaceutical Impurities (From )

These compounds exhibit higher oxygen content and hydrogen-bonding capacity, which may influence solubility and stability compared to the target oxime .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of (1E)-1-Hydroxyimino-1-phenylpropan-2-one and Analogues

Reactivity Insights:

- Hydroxyimino Group: The oxime moiety in the target compound may participate in tautomerism or act as a ligand in metal coordination, unlike the enone or hydroxylated analogues .

- Hydrazine Derivatives : The hydrazin-ylidene group in CAS: 339279-53-7 could enable condensation reactions, contrasting with the simpler oxime’s nucleophilic reactivity .

- Enone Systems: The α,β-unsaturated ketone in CAS: 92496-59-8 is prone to Michael additions, a reactivity absent in the saturated ketone of the target compound .

Computational and Experimental Research Findings

Density Functional Theory (DFT) Studies

The thermochemical accuracy of DFT methods, including gradient corrections and exact-exchange terms, has been validated for predicting properties like atomization energies and ionization potentials .

Structural Characterization

Crystallographic software like SHELX has been widely used for small-molecule structure determination . If crystallographic data for the target compound or its analogues exists, SHELX-derived refinements could provide insights into bond lengths, angles, and packing arrangements.

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method for synthesizing (1E)-1-hydroxyimino-1-phenylpropan-2-one involves the condensation of 1-phenylpropan-2-one with hydroxylamine hydrochloride (NH₂OH·HCl) under mildly basic conditions. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime.

Typical Protocol:

- Reactants:

- 1-Phenylpropan-2-one (10 mmol)

- Hydroxylamine hydrochloride (12 mmol)

- Sodium acetate (15 mmol) as a base

- Ethanol/water (3:1 v/v) as solvent

Optimization of Reaction Conditions

Key variables influencing yield and stereoselectivity include:

| Parameter | Optimal Condition | Effect on Yield/Configuration |

|---|---|---|

| Solvent | Ethanol/water (3:1) | Maximizes solubility of reactants |

| Temperature | 80°C (reflux) | Accelerates reaction kinetics |

| Molar Ratio (NH₂OH) | 1.2:1 (NH₂OH:ketone) | Prevents excess reagent waste |

| Base | Sodium acetate | Neutralizes HCl, shifts equilibrium |

The E-isomer predominates under these conditions due to steric stabilization of the trans configuration.

Alternative Synthetic Pathways

Hydantoin-Based Condensation

A method adapted from pharmaceutical intermediate synthesis involves hydantoin chemistry (Scheme 1):

- Step 1: Condense benzaldehyde derivatives with hydantoin to form 5-benzylideneimidazolidine-2,4-dione.

- Step 2: Hydrolyze the intermediate to yield phenylpyruvic acid analogues.

- Step 3: React with hydroxylamine to form the oxime.

Advantages:

- Tolerates electron-withdrawing substituents on the phenyl ring.

- Yields: 60–70% for substituted derivatives.

Limitations:

- Requires multiple steps, increasing complexity.

Analytical Characterization

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to confirm purity and stereochemistry:

| Analytical Method | Conditions | Retention Time (min) | Key Peaks (m/z) |

|---|---|---|---|

| GC-MS | DB-5 column, 30 m × 0.25 mm ID | 24.7–24.9 | 163 (M⁺), 105 (C₆H₅CO⁺) |

| HPLC | C18 column, acetonitrile/water (70:30) | 8.5 | UV λ = 254 nm |

Data correlates with literature values for oxime derivatives.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.8–7.5 (m, 5H, Ar-H), 2.5 (s, 3H, CH₃), 10.2 (s, 1H, NOH).

- ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 154.3 (C=N), 134.1–128.3 (Ar-C), 25.1 (CH₃).

- IR (KBr): 3250 cm⁻¹ (O-H), 1660 cm⁻¹ (C=N), 1685 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

Isomerization Control

The E/Z ratio is sensitive to reaction conditions:

Byproduct Formation

- Common Byproducts: Over-oxidized nitro compounds or dimerized species.

- Mitigation: Use inert atmosphere (N₂/Ar) and controlled stoichiometry.

Industrial and Scalability Considerations

While lab-scale synthesis is well-established, industrial production faces hurdles:

- Cost of Hydroxylamine: Requires efficient recycling protocols.

- Solvent Recovery: Ethanol/water mixtures necessitate distillation.

- Catalytic Methods: Emerging use of zeolites or ionic liquids to enhance turnover.

Q & A

Basic: What are the common synthetic routes for (1E)-1-hydroxyimino-1-phenylpropan-2-one, and how are purity and yield optimized?

Methodological Answer:

The compound is typically synthesized via condensation reactions between phenylacetone derivatives and hydroxylamine under acidic or basic conditions. Key steps include:

- Reagent Selection : Use hydroxylamine hydrochloride in ethanol/water mixtures for controlled imine formation .

- Temperature Control : Maintain temperatures between 60–80°C to avoid side reactions (e.g., over-oxidation or decomposition) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Yield optimization involves stoichiometric balancing of reactants and inert atmosphere use to prevent oxidation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies the oxime (C=N-OH) proton (~9–10 ppm) and ketone carbonyl carbon (~200 ppm). NOESY confirms the (1E)-stereochemistry .

- X-ray Crystallography : Single-crystal diffraction (using SHELX or ORTEP ) resolves bond lengths and angles, critical for verifying the oxime geometry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD bond lengths)?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model equilibrium geometries. Compare computed NMR chemical shifts (GIAO method) and XRD-derived bond lengths to identify outliers .

- Conformational Analysis : Molecular dynamics simulations (AMBER/CHARMM) assess flexibility in solution vs. solid state. For example, discrepancies in C=N bond lengths may arise from crystal packing effects .

- Error Analysis : Quantify experimental uncertainties (e.g., R-factors in XRD ) and compare with computational tolerances.

Advanced: What strategies optimize reaction conditions for scale-up without compromising stereochemical integrity?

Methodological Answer:

- DoE (Design of Experiments) : Use response surface methodology to model variables (pH, temperature, solvent polarity) affecting stereoselectivity .

- Catalyst Screening : Transition metals (e.g., ZnCl2) or organocatalysts can enhance oxime formation kinetics while maintaining E-configuration .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate species .

Basic: What protocols ensure stability of this compound under varying storage conditions?

Methodological Answer:

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies hydrolytic or oxidative degradation products .

- Storage Recommendations : Store in amber vials under nitrogen at –20°C to prevent photolytic cleavage of the oxime group. Use desiccants to mitigate humidity-driven hydrolysis .

Advanced: How can researchers investigate the compound’s biological activity while addressing false positives in in vitro assays?

Methodological Answer:

- Counter-Screening : Include negative controls (e.g., oxime-free analogs) to rule out nonspecific interactions in enzyme inhibition assays .

- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines to differentiate true bioactivity from cytotoxic artifacts .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins, guiding SAR (Structure-Activity Relationship) studies .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. MS fragmentation identifies byproducts (e.g., phenylacetone or over-oxidized derivatives) .

- GC-FID : For volatile impurities, use capillary columns (DB-5) with flame ionization detection .

Advanced: How do solvation effects influence the compound’s reactivity in different solvents?

Methodological Answer:

- Solvent Parameterization : Kamlet-Taft or Hansen parameters correlate solvent polarity/polarizability with reaction rates. For example, DMSO enhances nucleophilicity of the oxime oxygen .

- Free Energy Calculations : PCM (Polarizable Continuum Model) in DFT quantifies solvation energies, predicting solvent-dependent tautomerization equilibria .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal. Follow OSHA guidelines for oxime-containing waste .

Advanced: How can researchers validate mechanistic pathways for oxime formation using isotopic labeling?

Methodological Answer:

- 18O-Labeling : Introduce 18O in hydroxylamine to track oxygen incorporation into the oxime group via mass spectrometry .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of 15N-labeled vs. natural abundance hydroxylamine to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.